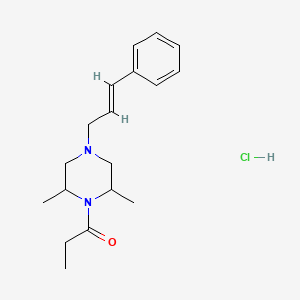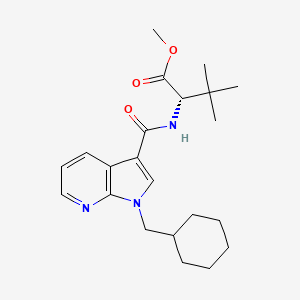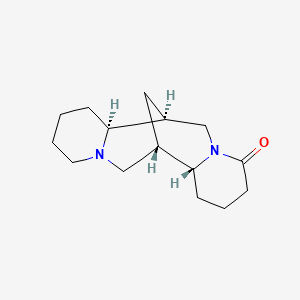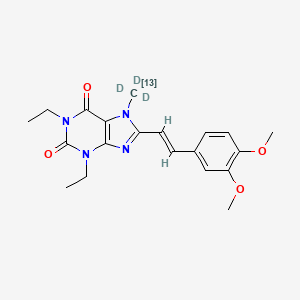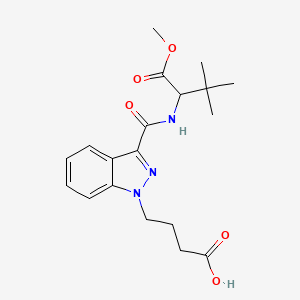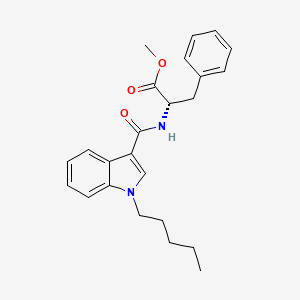
Mpp-pica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is structurally similar to other synthetic cannabinoids and is primarily used in research and forensic applications . This compound is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mpp-pica involves several steps, starting with the preparation of the indole core. The indole is then functionalized with a fluoropentyl chain at the nitrogen atom. The final step involves the coupling of the indole derivative with L-phenylalanine methyl ester through a carbonyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and coupling reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Mpp-pica undergoes various chemical reactions, including:
Oxidation: The fluoropentyl chain can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl chain can lead to the formation of carboxylic acids, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Mpp-pica is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods.
Biology: To study the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating potential therapeutic effects and toxicology.
Industry: Used in forensic toxicology to identify synthetic cannabinoids in biological samples.
Mechanism of Action
Mpp-pica exerts its effects by binding to cannabinoid receptors in the body, primarily CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5F-ADB: Another synthetic cannabinoid with a similar fluoropentyl chain.
5F-PB-22: Contains a fluoropentyl chain and a quinolinyl group.
5F-CUMYL-PICA: Similar structure but with a cumyl group instead of a phenylalanine ester.
Uniqueness
Mpp-pica is unique due to its specific structural features, such as the combination of a fluoropentyl chain and a phenylalanine ester. This combination influences its binding affinity and activity at cannabinoid receptors, distinguishing it from other synthetic cannabinoids.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (2S)-2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H28N2O3/c1-3-4-10-15-26-17-20(19-13-8-9-14-22(19)26)23(27)25-21(24(28)29-2)16-18-11-6-5-7-12-18/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,27)/t21-/m0/s1 |
InChI Key |
UQARIILONQLMLN-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
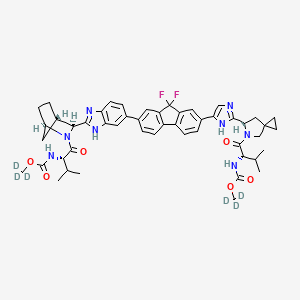
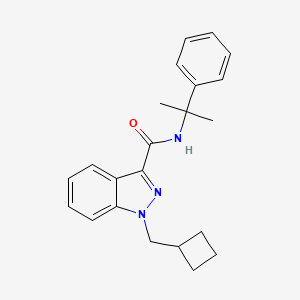
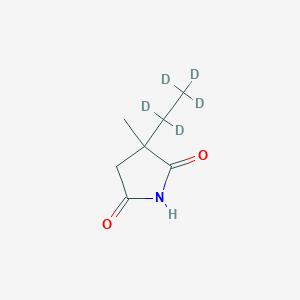
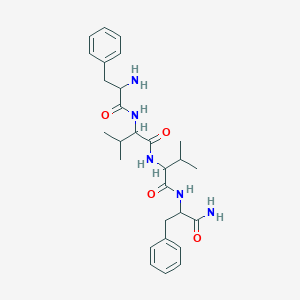
![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)
![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)
